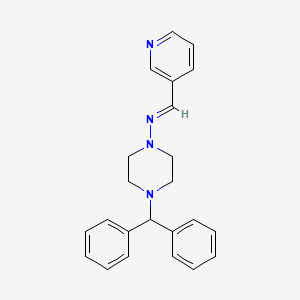
4-(diphenylmethyl)-N-(3-pyridinylmethylene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(diphenylmethyl)-N-(3-pyridinylmethylene)-1-piperazinamine is a useful research compound. Its molecular formula is C23H24N4 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.20009678 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Understanding of Piperazine Derivatives
Piperazine derivatives play a significant role in medicinal chemistry, offering a wide range of therapeutic applications. The research on piperazine and its analogs showcases their importance in developing drugs with diverse therapeutic uses, such as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. For instance, arylpiperazine derivatives have seen clinical application mainly in treating depression, psychosis, or anxiety. These compounds, including pyrimidinylpiperazine and chlorophenylpiperazine derivatives, undergo extensive metabolism, highlighting the significance of their pharmacokinetic profiles and therapeutic potentials (S. Caccia, 2007).
Exploration of Arylmethylidenefuranones
Arylmethylidenefuranones and their interactions with C- and N-nucleophiles demonstrate the versatility of piperazine derivatives in synthesizing a broad spectrum of compounds. These reactions yield various cyclic and heterocyclic compounds, underscoring the chemical diversity achievable with piperazine frameworks. This adaptability makes piperazine-based compounds valuable in designing molecules for different therapeutic and biological applications (I. Kamneva et al., 2018).
Advances in Dipeptidyl Peptidase IV Inhibitors
The development of dipeptidyl peptidase IV (DPP IV) inhibitors, which includes exploring piperazine derivatives, represents a significant area of research for treating type 2 diabetes mellitus. These inhibitors showcase the role of piperazine structures in enhancing the pharmacological profiles of therapeutic agents. The research underscores the importance of piperazine derivatives in modifying drug properties, influencing their pharmacokinetics and pharmacodynamics, and improving their therapeutic efficacy (Laura Mendieta et al., 2011).
Development of Novel Tuberculosis Treatments
Macozinone, a piperazine-benzothiazinone compound, highlights the potential of piperazine derivatives in addressing global health challenges like tuberculosis. Its ongoing clinical studies for tuberculosis treatment exemplify the clinical relevance of piperazine derivatives. This research demonstrates the promise of such compounds in developing more effective drug regimens for treating infectious diseases (V. Makarov & K. Mikušová, 2020).
Propriétés
IUPAC Name |
(E)-N-(4-benzhydrylpiperazin-1-yl)-1-pyridin-3-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-3-9-21(10-4-1)23(22-11-5-2-6-12-22)26-14-16-27(17-15-26)25-19-20-8-7-13-24-18-20/h1-13,18-19,23H,14-17H2/b25-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQPACGPLUYNPU-NCELDCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5523240.png)
![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanone;oxalic acid](/img/structure/B5523241.png)
![(1S*,5R*)-6-benzyl-3-[3-(3-pyridinyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523242.png)
![3-{[1,3-dimethyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B5523243.png)
![4-[(2-naphthylsulfonyl)methyl]-1,3-thiazol-2-amine](/img/structure/B5523246.png)
![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)
![[4-[(E)-(carbamoylhydrazinylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B5523257.png)
![N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]-2-phenylacetamide](/img/structure/B5523269.png)

![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
![6-Phenyl-4,8-dihydro-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)
![3,5-dichloro-N'-[3-(2-furyl)-2-propen-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B5523296.png)
![(1R,5R)-N,N-dimethyl-6-(1-propan-2-ylpyrrole-2-carbonyl)-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5523303.png)
![1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)
